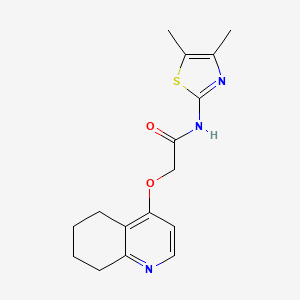

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-10-11(2)22-16(18-10)19-15(20)9-21-14-7-8-17-13-6-4-3-5-12(13)14/h7-8H,3-6,9H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMGQNJDWMSSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)COC2=C3CCCCC3=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared via the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

Coupling Reaction: The final step involves coupling the thiazole and tetrahydroquinoline intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide exhibit significant antimicrobial properties. For instance:

- Case Study : A study demonstrated that thiazole derivatives possess broad-spectrum antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent:

- Case Study : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound may inhibit tumor growth by promoting programmed cell death .

Neurological Applications

There is emerging evidence supporting the use of this compound in neurological disorders:

- Case Study : Research indicates that thiazole derivatives can enhance neuroprotective effects in models of neurodegeneration by modulating oxidative stress and inflammation . This positions this compound as a potential candidate for treating neurodegenerative diseases.

Data Tables

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications in the thiazole ring can enhance activity against resistant strains.

Anticancer Research

Recent findings indicate that compounds with similar structures have shown promise in preclinical trials targeting various cancers such as breast and lung cancer. The ability to induce apoptosis through specific signaling pathways is a key area of interest.

Neurological Studies

The neuroprotective effects of thiazole compounds are attributed to their ability to reduce reactive oxygen species (ROS) and inhibit inflammatory cytokines. These findings suggest potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The compound shares a thiazole-acetamide backbone with several analogs but differs in substituents. Key comparisons include:

- SirReal2 (C22H20N4OS2): Structure: Features a naphthalenylmethyl-thiazol group and a pyrimidinylsulfanyl moiety. Activity: Acts as a SIRT2 inhibitor, highlighting the role of thiazole and aromatic systems in sirtuin modulation.

- Compound 9 (): Structure: Contains a chlorobenzylidene-substituted thiazolidinone ring. Properties: Melting point (186–187°C) and high yield (90%) suggest stability and synthetic efficiency. Divergence: The thiazolidinone core in Compound 9 differs from the thiazole in the target compound, which may influence conformational flexibility and binding interactions .

- Compound 4a (): Structure: Includes a quinoxaline ring and pyrimidinylthio group. Properties: High melting point (230–232°C) and yield (90.2%) indicate robust crystallinity and synthetic viability. Divergence: The tetrahydroquinolin group in the target compound may enhance solubility compared to the quinoxaline system .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Thiazole/thiazolidinone derivatives generally exhibit moderate to high melting points, correlating with aromatic stacking and hydrogen-bonding capabilities.

- Substituents like tetrahydroquinolin-oxy may improve solubility compared to bulkier groups (e.g., naphthalene in SirReal2).

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a tetrahydroquinoline moiety, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 338.5 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Thiazole Ring : Utilizing specific reagents and conditions to construct the thiazole framework.

- Construction of Tetrahydroquinoline : This step may involve cyclization reactions followed by functional group modifications.

- Coupling Reaction : The final step usually involves coupling the thiazole and tetrahydroquinoline components to form the complete molecule.

These synthetic routes are optimized for yield and purity, often employing catalysts and controlled conditions to facilitate the reactions .

The biological activity of this compound is believed to stem from its interaction with various molecular targets in cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Research indicates that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives. For example:

- Case Study 1 : A study demonstrated that similar thiazole compounds exhibited cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through caspase activation .

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents:

- Case Study 2 : Research indicated that compounds with a thiazole core displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Data Table: Biological Activities of Similar Compounds

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.